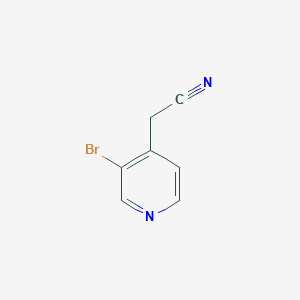
Deoxysotalol
Übersicht
Beschreibung
Deoxysotalol is a synthetic compound that has been used in laboratory experiments since the 1950s. It was first synthesized in the laboratory of Professor John W. Fenton at the University of Manchester in the United Kingdom. It is a derivative of sotalol, a drug used to treat cardiac arrhythmias. Deoxysotalol has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Deoxysotalol is a metabolite of Sotalol , a drug widely used in cardiovascular research. Sotalol has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. Deoxysotalol, being a metabolite, is expected to have similar effects and thus can be used in cardiovascular research.
Prostaglandin-Evoked Contraction Studies
Several studies have examined deoxysotalol on its effects on prostaglandin (PGF2a and 15-methyl PGF2α)-evoked contraction using isolated rat uterus . This makes it a valuable compound in studying the mechanisms of muscle contraction and relaxation.
Oxytocin Potentiation Research
Deoxysotalol has also been studied for its role in potentiating the contractile effects of oxytocin . Oxytocin is a hormone that plays a significant role in childbirth and lactation. Understanding how deoxysotalol enhances the effects of oxytocin could lead to new therapeutic strategies for managing childbirth and related conditions.
Wirkmechanismus
Target of Action
Deoxysotalol primarily targets smooth muscle contraction . The smooth muscle cells are responsible for the contractile force in various organs and tissues, including the heart, blood vessels, and gastrointestinal tract. By interacting with these targets, Deoxysotalol can influence the physiological functions of these systems.
Mode of Action
Sotalol acts by inhibiting beta-1 adrenoceptors in the myocardium and slowing repolarization, which lengthens the QT interval and slows and shortens conduction of action potentials through the atria . As Deoxysotalol is devoid of β-blocking actions, it may be considered a pure class III compound .
Pharmacokinetics
Deoxysotalol has pharmacokinetic properties that resemble those of the racemate It increases the refractory period in the atria, ventricles, bypass tracts, and the His-Purkinje system while minimally slowing the heart rate . These properties suggest that Deoxysotalol may have a significant impact on the bioavailability and therapeutic efficacy of the drug.
Result of Action
Based on its similarity to sotalol, it can be inferred that deoxysotalol may disrupt cell signaling, gene expression, and protein function, leading to cell damage and death
Action Environment
The action, efficacy, and stability of Deoxysotalol may be influenced by various environmental factors. For instance, a study on a similar compound, Deoxynivalenol, found that its transformation to a non-toxic stereoisomer occurred under aerobic conditions, mild temperature (25–30°C), and neutral pH While it’s not directly related to Deoxysotalol, this example illustrates how environmental conditions can influence the action of a compound
Eigenschaften
IUPAC Name |
N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCHPYEDZTGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168742 | |
| Record name | Deoxysotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxysotalol | |
CAS RN |
16974-42-8 | |
| Record name | Deoxysotalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxysotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYSOTALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O703211HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)




